molecular formula C10H13BrN2O4 B572921 3-Bromo Carbidopa CAS No. 1246819-09-9

3-Bromo Carbidopa

Cat. No.: B572921
CAS No.: 1246819-09-9
M. Wt: 305.128
InChI Key: FHNPUJKHGIKUPC-UHFFFAOYSA-N
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Description

3-Bromo Carbidopa is a derivative of Carbidopa, a well-known dopa decarboxylase inhibitor used in the treatment of Parkinson’s disease. The chemical formula of this compound is C10H13BrN2O4, and it has a molecular weight of 305.13 g/mol

Biochemical Analysis

Biochemical Properties

3-Bromo Carbidopa, like its parent compound Carbidopa, is known to inhibit aromatic amino acid decarboxylase (AADC), also referred to as dopa decarboxylase (DDC) . This enzyme is involved in the conversion of levodopa to dopamine, a critical step in the biochemical pathway of dopamine synthesis . By inhibiting this enzyme, this compound can potentially alter the levels of dopamine and other catecholamines in the body .

Cellular Effects

Studies on Carbidopa have shown that it can have significant effects on T cell activation and autoimmunity . It has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that this compound may also have similar effects on cellular processes, particularly those involving immune responses .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Carbidopa, given their structural similarities. Carbidopa works by inhibiting the enzyme AADC, preventing the peripheral conversion of levodopa to dopamine . This suggests that this compound may also exert its effects at the molecular level by interacting with and inhibiting this enzyme .

Temporal Effects in Laboratory Settings

Studies on Carbidopa have shown that increasing doses can significantly increase the exposure and reduce the fluctuation of levodopa in plasma during simultaneous COMT inhibition with entacapone .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Research on levodopa, a related compound, has shown that its effects can vary with dosage .

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Carbidopa, given their structural similarities. Carbidopa is known to inhibit the enzyme AADC, which is involved in the metabolic pathway of dopamine synthesis .

Transport and Distribution

Carbidopa, due to its chemical properties, does not cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo Carbidopa typically involves the bromination of Carbidopa. One common method includes the reaction of Carbidopa with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the Carbidopa molecule to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo Carbidopa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo Carbidopa has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Carbidopa: The parent compound, widely used in combination with L-DOPA for Parkinson’s disease treatment.

    Benserazide: Another dopa decarboxylase inhibitor used in similar therapeutic contexts.

    Methyldopa: A related compound with antihypertensive properties

Uniqueness

This modification allows for more diverse chemical reactions and potentially improved therapeutic effects compared to its parent compound, Carbidopa .

Properties

IUPAC Name

3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNPUJKHGIKUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)Br)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747219
Record name 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-09-9
Record name 3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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